magnesium;butan-1-ol;chloride

Description

Magnesium is a versatile element, forming compounds like magnesium chloride (MgCl₂), magnesium oxide (MgO), and organomagnesium reagents (e.g., ethyl magnesium chloride). These compounds are critical in catalysis, medicine, and organic synthesis . Butan-1-ol (C₄H₉OH), a primary alcohol, exhibits distinct physical and chemical properties due to its linear structure and hydrogen-bonding capacity. It is widely used as a solvent and reactant in industrial processes . Chloride (Cl⁻) is a ubiquitous anion, forming salts like NaCl, MgCl₂, and KCl. These salts are essential in pharmaceuticals, electrolytes, and chemical synthesis .

Properties

CAS No. |

113116-55-5 |

|---|---|

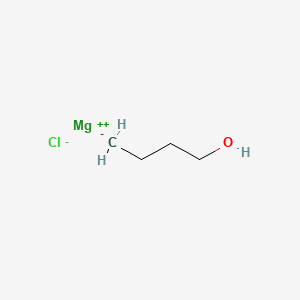

Molecular Formula |

C4H9ClMgO |

Molecular Weight |

132.87 g/mol |

IUPAC Name |

magnesium;butan-1-ol;chloride |

InChI |

InChI=1S/C4H9O.ClH.Mg/c1-2-3-4-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |

InChI Key |

YCAZIHNLGSLFEJ-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CCCO.[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;butan-1-ol;chloride typically involves the reaction of butan-1-ol with magnesium and a chloride source. One common method is the formation of a Grignard reagent, where butan-1-ol reacts with magnesium in the presence of an anhydrous ether solvent to form butylmagnesium chloride. The reaction is as follows:

CH3CH2CH2CH2OH+Mg+Cl2→CH3CH2CH2CH2MgCl+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process is carried out in controlled environments to ensure the purity and yield of the product. The use of high-purity magnesium and chloride sources, along with anhydrous conditions, is crucial for the successful production of this compound.

Chemical Reactions Analysis

Types of Reactions

Magnesium;butan-1-ol;chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form butanone and other oxidation products.

Reduction: It can be reduced to form butane and other reduction products.

Substitution: The compound can undergo nucleophilic substitution reactions to form different alkyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrogen chloride (HCl) and hydrogen bromide (HBr) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Butanone, butanoic acid.

Reduction: Butane, butanol.

Substitution: Butyl chloride, butyl bromide.

Scientific Research Applications

Magnesium;butan-1-ol;chloride has a wide range of applications in scientific research:

Chemistry: Used as a Grignard reagent in organic synthesis to form carbon-carbon bonds.

Biology: Utilized in the synthesis of biologically active compounds.

Medicine: Involved in the preparation of pharmaceutical intermediates.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of magnesium;butan-1-ol;chloride involves the formation of a Grignard reagent, which acts as a nucleophile in various chemical reactions. The magnesium atom in the compound donates electrons to form a carbon-magnesium bond, making the carbon atom highly reactive. This allows the compound to participate in nucleophilic addition and substitution reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Magnesium Chloride (MgCl₂) vs. Other Chlorides

MgCl₂ is preferred in magnesium-deficient therapies, while CaCl₂ addresses calcium imbalances. NaCl dominates in hydration solutions due to low toxicity .

Magnesium Oxide (MgO) vs. Other Metal Oxides

In vapor-phase transfer hydrogenation, MgO demonstrates superior catalytic activity for alcohols like ethanol and butan-1-ol compared to Al₂O₃ or SiO₂. For example:

Organomagnesium Reagents

Ethyl magnesium chloride (C₂H₅MgCl) reacts with acetaldehyde to yield butan-2-ol, whereas isopropyl magnesium bromide produces tertiary alcohols. Grignard reagents vary in stability and selectivity:

- Ethyl MgCl : Produces secondary alcohols .

- Methyl MgBr : Forms primary alcohols but is highly reactive .

Comparison of Butan-1-ol with Other Alcohols

Reactivity in Catalytic Reactions

Butan-1-ol shows exceptional reactivity as a hydrogen donor in acrolein reduction over MgO, surpassing propan-2-ol and aligning with ethanol:

| Alcohol | Observed Reactivity | Calculated Reactivity |

|---|---|---|

| Ethanol | 85% | 60% |

| Propan-2-ol | 45% | 50% |

| Butan-1-ol | 82% | 65% |

This discrepancy suggests kinetic factors dominate over thermodynamic predictions .

Physical Properties

Butan-1-ol’s boiling point (117°C) exceeds butan-2-ol (99°C) due to stronger intermolecular hydrogen bonding. Comparative boiling points:

| Alcohol | Boiling Point (°C) |

|---|---|

| Propan-1-ol | 97 |

| Butan-2-ol | 99 |

| Butan-1-ol | 117 |

| Pentan-1-ol | 138 |

Linear alcohols (e.g., pentan-1-ol) follow the trend of increasing boiling points with chain length .

Comparison of Chloride with Other Anions/Salts

Chloride Salts in Medicine

| Salt | Application |

|---|---|

| MgCl₂ | Magnesium supplementation, antacids |

| KCl | Potassium deficiency treatment |

| CaCl₂ | Emergency hypocalcemia therapy |

MgCl₂ is less irritative than CaCl₂ in IV formulations, making it safer for prolonged use .

Role in Chemical Reactions

Chloride’s nucleophilicity and leaving-group ability are intermediate between bromide and iodide. For example:

- SN2 reactions : Cl⁻ is less reactive than Br⁻ but more than F⁻.

- Grignard synthesis : Chloride-based reagents (e.g., RMgCl) are less moisture-sensitive than iodides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.